molecular formula C13H9ClO2 B1370052 5-Chloro-3-phenylbenzoic acid CAS No. 1082283-43-9

5-Chloro-3-phenylbenzoic acid

Cat. No.: B1370052
CAS No.: 1082283-43-9
M. Wt: 232.66 g/mol
InChI Key: GOVBCPARFFKQIO-UHFFFAOYSA-N
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Description

5-Chloro-3-phenylbenzoic acid is an aromatic carboxylic acid with the molecular formula C13H9ClO2. It is a derivative of benzoic acid, where a chlorine atom is substituted at the 5th position and a phenyl group at the 3rd position of the benzene ring. This compound is known for its applications in organic synthesis and as a building block in the pharmaceutical industry.

Scientific Research Applications

5-Chloro-3-phenylbenzoic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety data sheets of similar compounds suggest that they can cause skin irritation, serious eye damage, and may be harmful if swallowed .

Relevant Papers The relevant papers retrieved discuss the synthesis, properties, and applications of similar compounds . These papers provide valuable insights into the potential uses and future directions of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-phenylbenzoic acid typically involves the chlorination of 3-phenylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where chlorine gas (Cl2) is used in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-phenylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl group can undergo oxidation to form quinones under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Formation of 5-chloro-3-phenylbenzyl alcohol.

    Oxidation: Formation of 5-chloro-3-phenylquinone.

Mechanism of Action

The mechanism of action of 5-Chloro-3-phenylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes .

Comparison with Similar Compounds

  • 3-Chloro-5-phenylbenzoic acid
  • 3-Chlorobiphenyl-5-carboxylic acid
  • 5-Chloro-[1,1’-biphenyl]-3-carboxylic acid

Comparison: 5-Chloro-3-phenylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-chloro-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVBCPARFFKQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613648
Record name 5-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082283-43-9
Record name 5-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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